molecular formula C18H26N2O2 B11176731 N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide

Cat. No.: B11176731
M. Wt: 302.4 g/mol
InChI Key: ZIAKERNVJPYIDG-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with dimethyl groups, linked to a phenyl ring through a carbonyl group, and further connected to a methylpropanamide moiety. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Coupling with Phenyl Ring: The dimethylpiperidine is then coupled with a phenyl ring bearing a carbonyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Attachment of Methylpropanamide: Finally, the phenyl ring is linked to the methylpropanamide moiety through another amide bond formation, using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders due to its piperidine structure.

    Material Science: The compound’s unique structural properties make it useful in the synthesis of novel polymers and materials with specific mechanical and thermal properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism by which N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific molecular targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylpropanamide moiety provides a different steric and electronic environment compared to similar compounds, potentially leading to unique interactions and applications.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H26N2O2/c1-12(2)17(21)19-16-7-5-15(6-8-16)18(22)20-10-13(3)9-14(4)11-20/h5-8,12-14H,9-11H2,1-4H3,(H,19,21)

InChI Key

ZIAKERNVJPYIDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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